![molecular formula C23H26N4O2S B2698682 2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894886-86-3](/img/structure/B2698682.png)
2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of spiro compounds is unique due to the shared atom between two rings . This shared atom forms a ‘bridge’ leading to a three-dimensional structure .Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions depending on their functional groups . For instance, a Pd-catalyzed decarboxylative strategy has been used to construct spiro [4.5]deca-6,9-dien-8-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, a related compound, 6-ethyl-3,10,10-trimethyl-4-oxaspiro [4.5]deca-1,6-diene, is reported to be a white powder with a woody floral aroma .Scientific Research Applications
- A recent study reported a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones using this compound . The approach involves modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. Notably, the reaction occurs at room temperature and generates CO₂ as the sole by-product. The resulting products feature vicinal quaternary carbons, which hold great potential for complexity and diversity in synthetic chemistry.
- Another application involves the synthesis of (±)-7-Methoxy-2-isopropyl-1-oxaspiro[4,5]deca-6,9-diene-8-one (a derivative of our compound) using lead acetate as a reagent . While the purpose of this specific synthesis is not detailed here, it highlights the compound’s versatility in spirocyclic chemistry.
- The compound’s potential extends to the synthesis of novel 2-thiaspiro[4.5]deca-6,8-dienes. Researchers achieved this through a tandem chemoselective Michael addition–tautomerization–Thorpe–Ziegler cyclization sequence, resulting in quantitative yields . These functionalized derivatives could find applications in materials science or drug discovery.
Pd-Catalyzed Asymmetric Decarboxylation
Spiro[4,5]deca-6,9-dien-8-one Synthesis
Highly Functionalized 2-Thiaspiro[4.5]deca-6,8-dienes
Future Directions
properties
IUPAC Name |
3-ethylsulfanyl-N-(4-methoxyphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-30-21-20(17-7-5-4-6-8-17)25-23(26-21)13-15-27(16-14-23)22(28)24-18-9-11-19(29-2)12-10-18/h4-12H,3,13-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJAFZKBHMHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
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